molecular formula C11H11BrN2 B1528745 4-bromo-1-(1-phenylethyl)-1H-pyrazole CAS No. 1340161-36-5

4-bromo-1-(1-phenylethyl)-1H-pyrazole

Cat. No.: B1528745
CAS No.: 1340161-36-5
M. Wt: 251.12 g/mol
InChI Key: LFCSPMPEKQNHCZ-UHFFFAOYSA-N
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Description

“4-bromo-1-(1-phenylethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1340161-36-5 . Its molecular weight is 251.12 .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H11BrN2 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Tautomerism and Structural Analysis

  • The study of tautomerism in 4-bromo substituted 1H-pyrazoles, including structural analyses through X-ray crystallography and multinuclear magnetic resonance spectroscopy, has provided insights into the predominance of certain tautomers in solid states and solutions, supporting the understanding of structural behavior and stability of such compounds (Trofimenko et al., 2007).

Medicinal Chemistry Applications

  • Pyrazolo[3,4-d]pyrimidines, derivatives of 4-bromo-1-(1-phenylethyl)-1H-pyrazole, have been explored for their biological activity, particularly against the Bcr-Abl T315I mutant, showcasing the potential of 4-bromo pyrazoles in the development of new therapeutic agents for specific cancer mutations (Radi et al., 2013).

Material Science and Catalysis

  • The synthesis of palladium(II) complexes with 4-bromo-1-(2-chloroethyl)-1H-pyrazole and their application in catalyzing Suzuki-Miyaura coupling reactions demonstrate the role of this compound derivatives in facilitating efficient and high-yield organic reactions, as well as in the synthesis of nanoparticles (Sharma et al., 2013).

Antimicrobial Activity

  • The synthesis of new N-phenylpyrazole derivatives, including this compound derivatives, has revealed promising antimicrobial properties, indicating the potential for developing novel antifungal agents based on the phenylpyrazole system (Farag et al., 2008).

Advanced Organic Synthesis

  • Research into directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, a related compound, showcases advanced methodologies for the regioselective synthesis of vicinally disubstituted pyrazoles, highlighting the versatility of 4-bromo pyrazoles in organic synthesis (Heinisch et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

    Mode of Action

      Given that this compound contains a bromine atom attached to an aromatic ring, it likely undergoes EAS reactions. In EAS, an electrophile (such as a bromine cation) replaces a hydrogen atom on the aromatic ring. The general mechanism involves two steps:

Properties

IUPAC Name

4-bromo-1-(1-phenylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-9(10-5-3-2-4-6-10)14-8-11(12)7-13-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCSPMPEKQNHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340161-36-5
Record name 4-bromo-1-(1-phenylethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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